molecular formula C18H20ClN5O3 B2535886 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 847408-39-3

7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

Cat. No.: B2535886
CAS No.: 847408-39-3
M. Wt: 389.84
InChI Key: XGSVQJRTRMSMHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic purine-2,6-dione derivative with a molecular formula of C₁₈H₂₁ClN₆O₂ and a molecular weight of 412.86 g/mol . Structurally, it features:

  • A methyl group at position 3, common in xanthine derivatives to modulate metabolic stability.
  • A morpholin-4-ylmethyl substituent at position 8, enhancing solubility and hydrogen-bonding capacity due to the morpholine ring’s polarity .

Its synthesis typically involves nucleophilic substitution or alkylation reactions, as seen in related purine-dione derivatives .

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-22-16-15(17(25)21-18(22)26)24(10-12-2-4-13(19)5-3-12)14(20-16)11-23-6-8-27-9-7-23/h2-5H,6-11H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSVQJRTRMSMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the chlorophenyl group: This step involves the use of chlorophenyl derivatives, which can be attached to the purine core through nucleophilic substitution reactions.

    Attachment of the morpholinylmethyl group: This step can be carried out using morpholine and suitable alkylating agents under basic conditions.

    Final modifications: Any additional functional groups can be introduced through further chemical reactions, such as methylation or halogenation.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

Scientific Research Applications

7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents (Position 7/8/3) Molecular Formula Molecular Weight (g/mol) Biological Activity References
Target Compound 7: 4-Cl-benzyl; 8: morpholinylmethyl; 3: methyl C₁₈H₂₁ClN₆O₂ 412.86 TRPC1/4/5 inhibition
7-(4-Fluoro-benzyl)-1,3-dimethyl-8-morpholin-4-yl-purine-2,6-dione 7: 4-F-benzyl; 8: morpholinyl; 3: methyl C₁₅H₁₈FN₅O₂ 339.34 Structural analog; activity uncharacterized
8-[(4-Chlorobenzyl)sulfanyl]-3-methyl-7-octylpurine-2,6-dione 7: octyl; 8: 4-Cl-benzylsulfanyl; 3: methyl C₂₁H₂₆ClN₅O₂S 463.98 Unknown activity; sulfanyl group may alter redox properties
7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-8-(3-methoxypropylamino)purine-2,6-dione 7: 4-Cl-phenoxypropyl; 8: methoxypropylamino; 3: methyl C₁₉H₂₄ClN₅O₅ 462.88 Hypothesized kinase modulation due to hydroxyl and amine groups
Linagliptin (DPP-4 inhibitor) 7: 2-butynyl; 8: piperidinyl; 3: methyl C₂₅H₂₈N₈O₂ 472.54 Clinically approved for diabetes; highlights scaffold versatility

Key Differences and Implications

This may improve blood-brain barrier penetration for neurological targets .

Position 7 Modifications :

  • 4-Chlorobenzyl (target) vs. 4-fluorobenzyl (): Chlorine’s higher lipophilicity may enhance membrane permeability, whereas fluorine’s electronegativity could influence binding affinity .
  • Octyl chains () increase hydrophobicity, likely reducing oral bioavailability compared to aromatic substituents.

Biological Activity :

  • The target compound’s TRPC1/4/5 inhibition contrasts with the CK2 inhibition (IC₅₀ = 8.5 µM) of hydrazineyl derivatives (), underscoring the role of position 8 in target selectivity.
  • Linagliptin () demonstrates how small structural changes (e.g., piperidinyl vs. morpholinyl) redirect activity toward DPP-4 instead of ion channels.

Biological Activity

7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione, also known by its CAS number 847408-39-3, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure comprising a chlorophenyl group, a morpholine moiety, and a purine core, which may contribute to its diverse pharmacological properties.

The molecular formula of the compound is C18H22ClN5O3C_{18}H_{22}ClN_{5}O_{3} with a molecular weight of 391.9 g/mol. The structure includes a purine ring that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H22ClN5O3C_{18}H_{22}ClN_{5}O_{3}
Molecular Weight391.9 g/mol
CAS Number847408-39-3

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.

Antibacterial Activity

Research indicates that compounds structurally related to 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione exhibit significant antibacterial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for related compounds against various bacterial strains are summarized below:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Salmonella typhi11.29 - 77.38

These findings suggest that the presence of the chlorophenyl group enhances the antibacterial potency of the molecule .

Antifungal Activity

In addition to antibacterial effects, this compound may also exhibit antifungal properties. Similar derivatives have shown activity against fungi such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM . The structural features that contribute to antifungal activity are still under investigation but are believed to involve interactions with fungal cell membranes or metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies demonstrated strong inhibitory effects on these enzymes, which are critical in various physiological processes and disease states . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated several synthesized compounds with similar structures and found that many exhibited moderate to strong antibacterial activity against Bacillus subtilis and Salmonella typhi. The most active compounds were noted for their ability to inhibit AChE as well .
  • Docking Studies : Molecular docking studies have been performed to elucidate the interaction mechanisms between the compound and target enzymes/proteins. These studies indicated favorable binding affinities, suggesting that structural modifications could enhance efficacy .
  • Pharmacological Effectiveness : Binding interactions with bovine serum albumin (BSA) were assessed to understand pharmacokinetics better. The results indicated significant binding capacity, which is crucial for bioavailability in therapeutic applications .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a purine-2,6-dione core substituted with a 4-chlorophenylmethyl group at position 7, a methyl group at position 3, and a morpholin-4-ylmethyl group at position 7. The chlorophenyl moiety enhances lipophilicity and potential π-π interactions, while the morpholine group introduces hydrogen-bonding capacity and conformational flexibility. These features influence solubility, metabolic stability, and binding affinity in biological systems. Structural analogs (e.g., 8-morpholin-4-yl derivatives in and ) demonstrate that substitutions at positions 7 and 8 significantly alter reactivity and pharmacological profiles .

Basic: What synthetic strategies are effective for purine-2,6-dione derivatives with morpholine substituents?

A common approach involves:

Core construction : Condensation of substituted pyrimidines with urea derivatives under acidic conditions.

Functionalization : Introducing the morpholine group via nucleophilic substitution or coupling reactions. For example, morpholine derivatives are often attached using Mitsunobu conditions (e.g., coupling with triphenylphosphine and diethyl azodicarboxylate) or palladium-catalyzed cross-coupling ( ).

Purification : Chromatography (HPLC or column) and recrystallization to achieve ≥98% purity, as seen in analogous syntheses ( ).

Advanced: How can researchers optimize reaction yield during morpholine coupling steps?

Key variables include:

  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve efficiency in cross-coupling reactions ( ).
  • Solvent polarity : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of morpholine.
  • Temperature control : Reactions at 80–100°C balance kinetics and side-product formation ( ).
  • Stoichiometry : A 1.2:1 molar ratio of morpholine to purine precursor minimizes unreacted starting material (based on morpholine derivative syntheses in ).

Advanced: What analytical techniques resolve stereochemical uncertainties in the morpholin-4-ylmethyl group?

  • NMR spectroscopy : 1^1H-1^1H NOESY or ROESY can detect spatial proximity between morpholine protons and adjacent groups (e.g., methyl at position 3), as demonstrated in related compounds ( ).
  • X-ray crystallography : Definitive determination of crystal structure, though challenging due to poor crystallinity.
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict stable conformers and compare with experimental NMR data ( ).

Advanced: How should contradictory biological activity data across studies be addressed?

Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell line selection, incubation time) using guidelines from .
  • Compound purity : Validate via HPLC (≥98% purity, as in ) and LC-MS to exclude degradation products.
  • Structural confirmation : Re-analyze batches with 1^1H-NMR and HRMS to rule out isomerization or impurities ( ).
  • Dose-response curves : Use nonlinear regression models to compare EC₅₀ values across studies ( ).

Advanced: What strategies enable structure-activity relationship (SAR) studies for this compound?

  • Position-specific modifications : Replace 4-chlorophenyl with 2-chlorophenyl ( ) or morpholine with piperidine ( ) to assess steric/electronic effects.
  • Pharmacophore mapping : Use docking simulations (AutoDock Vina) to predict binding modes against targets like kinases or GPCRs.
  • In vitro profiling : Test analogs in enzyme inhibition assays (e.g., phosphodiesterases) with kinetic analysis (kcat/KM) to quantify potency shifts ( ).

Advanced: How can stability under physiological conditions be evaluated?

  • Forced degradation studies : Expose the compound to pH extremes (1–13), heat (40–60°C), and UV light, then monitor degradation via UPLC-MS ( ).
  • Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound using a validated LC-MS/MS method ( ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.